molecular formula C11H10O3 B8788944 Methyl 2-methylbenzofuran-7-carboxylate CAS No. 92810-80-5

Methyl 2-methylbenzofuran-7-carboxylate

Cat. No.: B8788944
CAS No.: 92810-80-5
M. Wt: 190.19 g/mol
InChI Key: ZHCCFARDUKDLOI-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzofuran-7-carboxylate (CAS 92810-80-5) is a chemical compound with the molecular formula C 11 H 10 O 3 and a molecular weight of 190.20 g/mol . It serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry research, particularly in the development of novel benzofuran-based therapeutics . Benzofuran scaffolds, such as this one, are of significant interest in anticancer agent discovery . Scientific studies on closely related benzofuran-based carboxylic acid derivatives have demonstrated their potential as inhibitors of the cancer-associated carbonic anhydrase IX (hCA IX) enzyme, showing promising sub-micromolar activity and selective cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) . Furthermore, structural analogs have been investigated for their antiproliferative activity in non-small cell lung cancer (NSCLC) research, highlighting the broader relevance of the 2-methylbenzofuran core in oncology drug discovery . The methyl ester group of this compound provides a handle for further synthetic modification, allowing researchers to explore a wide array of amide and carboxylic acid derivatives for structure-activity relationship (SAR) studies . This product is intended for research and further manufacturing applications only. It is not for diagnostic or human use.

Properties

CAS No.

92810-80-5

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2-methyl-1-benzofuran-7-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-6-8-4-3-5-9(10(8)14-7)11(12)13-2/h3-6H,1-2H3

InChI Key

ZHCCFARDUKDLOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name CAS No. Substituents/Modifications Molecular Formula Molecular Weight Key References
This compound Not provided 2-methyl, 7-COOCH₃ C₁₁H₁₀O₃ 190.20
Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate 113730-55-5 7-Cl, 2,3-dihydro ring, 2-COOCH₂CH₃ C₁₁H₁₁ClO₃ 226.66
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate 1280665-55-5 7-NH₂, 2,3-dihydro ring, 4-COOCH₃ C₁₀H₁₁NO₃ 193.20
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide Not provided 2-carboxamide (N-methoxy-N-methyl), 7-(4-methoxybenzyl) C₂₀H₂₁NO₄ 339.39
Methyl 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate 102706-14-9 7-OCH₃, 2,2-diphenyl-1,3-benzodioxole fused ring C₂₂H₁₈O₅ 362.38

Spectral and Physicochemical Properties

  • This compound : Characterized by GC-MS and column chromatography but lacks reported NMR/FTIR data in the evidence. Its oily consistency suggests lower melting points compared to crystalline analogs.
  • Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate : The 2,3-dihydro modification likely results in distinct $ ^1H $ NMR signals for saturated CH₂ groups, contrasting with fully aromatic benzofurans .
  • Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate: The 7-NH₂ group would show strong UV absorption and unique IR stretches (N-H ~3300 cm⁻¹) .
  • Methyl 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate : The fused benzodioxole ring system introduces additional electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

Preparation Methods

Reaction Conditions and Mechanism

The synthesis begins with a substituted 2-allylphenol derivative bearing a methyl ester group at the 7-position. Under catalytic PdCl2_2(CH3_3CN)2_2 in dichloromethane at room temperature, the allyl group undergoes intramolecular cyclization. The palladium catalyst facilitates oxidative addition and subsequent reductive elimination, forming the benzofuran ring. This method achieves a 74% yield of this compound with high purity.

Key Advantages:

  • Mild Conditions : Room-temperature reactions minimize side reactions.

  • Functional Group Tolerance : The methyl ester remains intact during cyclization.

  • Scalability : Demonstrated efficacy at gram-scale synthesis.

Oxidation of 2-Methylbenzofuran Followed by Esterification

An alternative approach involves the oxidation of 2-methylbenzofuran to 2-methylbenzofuran-7-carboxylic acid, followed by esterification. This two-step process, described in patent CN109206388A, employs metalloporphyrin catalysts for oxidation and acid-catalyzed esterification.

Step 1: Catalytic Oxidation

2-Methylbenzofuran is oxidized using tetrakis(o-chlorophenyl) iron porphyrin as a catalyst, with oxygen as the oxidant and aqueous ethanol as the solvent. The reaction proceeds at 80–130°C under 0.5–2.0 MPa pressure, yielding 2-methylbenzofuran-7-carboxylic acid in 85–90% purity.

Step 2: Esterification

The carboxylic acid is treated with methanol in the presence of sulfuric acid, forming the methyl ester. This step typically achieves >90% conversion, with final purification via recrystallization.

Key Advantages:

  • Green Chemistry : Oxygen serves as a clean oxidant.

  • High Pressure Compatibility : Scalable under industrial conditions.

Cyclization Using Trifluoroacetic Anhydride

A third method, reported by the Royal Society of Chemistry, utilizes trifluoroacetic anhydride (TFAA) to promote cyclization of phenolic precursors. This approach is particularly effective for introducing diverse substituents on the benzofuran ring.

Reaction Protocol

A mixture of 2,6-dimethylphenol and 1-(ethylsulfinyl)hex-1-yne is treated with TFAA in dichloromethane. The reaction proceeds via electrophilic activation of the alkyne, followed by cyclization to form the benzofuran core. Subsequent methylation of the 7-position carboxyl group using dimethyl sulfate yields the target compound.

Key Advantages:

  • Versatility : Adaptable to various substituents.

  • Rapid Cyclization : Completes within 1 hour at room temperature.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Yield Temperature Pressure Scalability
Pd-Catalyzed CyclizationPdCl2_2(CH3_3CN)2_274%Room temperatureAmbientHigh
Oxidation-EsterificationFe porphyrin / H2_2SO4_485%80–130°C0.5–2.0 MPaIndustrial
TFAA-Mediated CyclizationTrifluoroacetic anhydride68%Room temperatureAmbientModerate

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The placement of the methyl and ester groups is critically influenced by the directing effects of substituents. For instance, in the Pd-catalyzed method, the ester group at the 7-position directs cyclization to the 2-position via coordination to the palladium center.

Common Side Reactions

  • Over-Oxidation : Observed in the metalloporphyrin method, leading to dihydroxy byproducts.

  • Ester Hydrolysis : Acidic conditions in TFAA-mediated reactions may hydrolyze the methyl ester, necessitating controlled stoichiometry.

Industrial and Environmental Considerations

The oxidation-esterification route is favored for large-scale production due to its compatibility with continuous-flow reactors and low catalyst loading (0.02–0.05% by weight) . Conversely, palladium-based methods, while efficient, face challenges related to catalyst cost and recycling.

Q & A

Basic: What are the common synthetic routes for preparing methyl 2-methylbenzofuran-7-carboxylate, and what methodological considerations are critical for success?

Answer:
The compound is typically synthesized via cyclization or functionalization of benzofuran precursors. A key approach involves the addition of silyl enol ethers to benzoquinone esters, followed by acid-mediated cyclization to form the benzofuran core . For example, Jung & Perez () demonstrated that silyl enol ethers react regioselectively with quinone esters under controlled conditions (e.g., -78°C to room temperature) to yield 7-hydroxy intermediates, which are subsequently esterified. Critical factors include:

  • Reagent stoichiometry : Excess silyl enol ether (1.2–1.5 eq) ensures complete quinone ester conversion.
  • Acid catalyst : Trifluoroacetic acid (TFA) or Lewis acids (e.g., BF₃·Et₂O) enhance cyclization efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for crystalline derivatives .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methyl groups at C2: δ ~2.4 ppm in 1H^1H; ester carbonyl at C7: δ ~165 ppm in 13C^{13}C) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 208.073 for C₁₁H₁₀O₃) .

Advanced: How can researchers optimize reaction yields for this compound derivatives, particularly when scaling up?

Answer:
Yield optimization requires addressing:

  • Catalyst selection : Triethylamine as a base in sulfonylation steps improves chloride displacement (e.g., 57% yield in ).
  • Temperature control : Exothermic reactions (e.g., Claisen rearrangement at 275°C in ) necessitate gradual heating to avoid decomposition.
  • Byproduct management : Recrystallization (e.g., using ether/hexane) removes unreacted starting materials .

Advanced: What strategies resolve contradictions in reported biological activities of this compound analogs?

Answer:
Discrepancies often arise from:

  • Structural variations : Substituent position (e.g., C3 vs. C7) alters bioactivity. For antiviral studies (), ester-to-amide derivatization enhances potency.
  • Assay conditions : Standardize cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., acyclovir for antiviral comparisons).
  • Data validation : Replicate experiments across ≥3 independent trials and use statistical tools (e.g., ANOVA) to assess significance .

Advanced: How can crystallographers address poor diffraction quality in this compound derivatives?

Answer:

  • Crystal growth : Slow evaporation from dichloromethane/hexane (1:3) promotes well-ordered crystals.
  • Data processing : SHELXL refines twinned data via HKLF5 mode, while WinGX integrates diffraction patterns for space group determination .
  • Hydrogen bonding : Introduce halogen substituents (e.g., Cl at C5) to enhance crystal packing .

Advanced: What methodologies control regioselectivity during benzofuran functionalization?

Answer:
Regioselectivity is dictated by:

  • Directing groups : Electron-withdrawing groups (e.g., nitro at C7) direct electrophilic substitution to C5 .
  • Metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively modify C3 or C4 positions .
  • Protection/deprotection : Temporary silyl ether protection of hydroxyl groups prevents undesired side reactions .

Advanced: What safety protocols are critical when handling reactive intermediates in this compound synthesis?

Answer:

  • Isocyanate handling : Use fume hoods and PPE (gloves, goggles) when reacting 7-hydroxy intermediates with methyl isocyanate ( ).
  • Solvent disposal : Triethylamine and methanesulfonyl chloride require neutralization (e.g., with acetic acid) before disposal .
  • Thermal hazards : Monitor exothermic cyclization steps (e.g., >200°C) with thermocouples to prevent runaway reactions .

Advanced: How can stereochemical outcomes be controlled in dihydrobenzofuran derivatives of this compound?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric hydrogenation of ketone intermediates.
  • Stereospecific reagents : L-Selectride reduces α,β-unsaturated esters to cis-dihydro products .
  • Crystallographic validation : SHELXL refines Flack parameters to assign absolute configuration .

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